molecular formula C8H10FN3O B1620250 (2-Fluoro-phenylamino)-acetic acid hydrazide CAS No. 2371-27-9

(2-Fluoro-phenylamino)-acetic acid hydrazide

Cat. No.: B1620250
CAS No.: 2371-27-9
M. Wt: 183.18 g/mol
InChI Key: XCWWDLJSTDGTTI-UHFFFAOYSA-N
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Description

(2-Fluoro-phenylamino)-acetic acid hydrazide is an organic compound that features a fluorinated phenyl ring attached to an amino-acetic acid hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenylamino)-acetic acid hydrazide typically involves the reaction of 2-fluoroaniline with chloroacetic acid to form (2-Fluoro-phenylamino)-acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or continuous flow reactors: To handle large volumes of reactants

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-phenylamino)-acetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions where the hydrazide group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted hydrazides or amides

Scientific Research Applications

(2-Fluoro-phenylamino)-acetic acid hydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Fluoro-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the hydrazide group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-phenylamino)-acetic acid
  • (2-Fluoro-phenylamino)-acetic acid methyl ester
  • (2-Fluoro-phenylamino)-acetic acid ethyl ester

Uniqueness

(2-Fluoro-phenylamino)-acetic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its ester or acid counterparts. The hydrazide group can participate in additional hydrogen bonding and coordination interactions, making it a versatile intermediate in organic synthesis and a potential bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

2-(2-fluoroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWWDLJSTDGTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307164
Record name 2-(2-Fluoroanilino)acetohydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2371-27-9
Record name N-(2-Fluorophenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2371-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Fluoroanilino)acetohydrazide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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